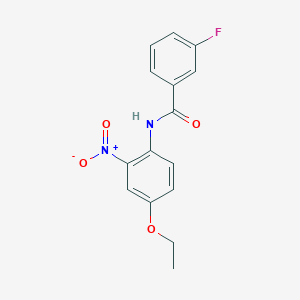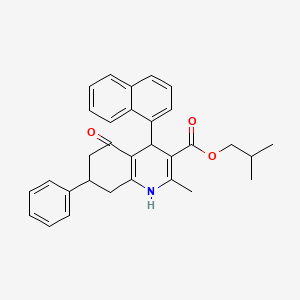
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide, commonly known as ENF, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ENF belongs to the family of small molecules called benzamides, which have been extensively studied for their various biological activities.
Mécanisme D'action
The exact mechanism of action of ENF is not fully understood, but it is believed to act through multiple pathways. ENF has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. ENF also modulates the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis. Additionally, ENF has been shown to modulate the activity of various ion channels such as TRPM2, which are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
ENF has been shown to have various biochemical and physiological effects in vitro and in vivo. ENF has been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. ENF has also been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in Alzheimer's disease by reducing oxidative stress and inflammation. In Parkinson's disease, ENF has been found to protect dopaminergic neurons from oxidative stress and improve motor function by regulating the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
ENF has several advantages for lab experiments. ENF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. ENF is also stable and can be easily synthesized in large quantities. However, ENF has some limitations for lab experiments. ENF is highly hydrophobic and can form aggregates in aqueous solutions, which can affect its bioavailability and activity. ENF also has low solubility in water, which can limit its use in certain assays.
Orientations Futures
ENF has several potential future directions for scientific research. ENF can be further optimized for its therapeutic potential by modifying its chemical structure to improve its bioavailability and activity. ENF can also be used in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity. Additionally, ENF can be used as a tool compound to study the mechanisms of various diseases and develop new therapeutic strategies.
Méthodes De Synthèse
ENF can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, ENF. The purity and yield of ENF can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
ENF has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ENF has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, ENF has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, ENF has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMCNZRVWOZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4992118.png)
![4-methoxy-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4992120.png)



![ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4992149.png)
![1-tert-butyl-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B4992157.png)
![6-(4-tert-butylphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4992165.png)
![1,3-dimethyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4992178.png)

![N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)
![4-methoxy-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4992229.png)